2-methoxy-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
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Overview
Description
2-methoxy-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with various heterocyclic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the methoxy group and the subsequent attachment of the heterocyclic moieties. Key steps include:
Formation of the Benzamide Core: This is achieved through the reaction of 2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyridin-2-yl Group: This involves the use of pyridine derivatives and coupling reactions.
Formation of the 1,2,4-Oxadiazole Ring: This is typically done through cyclization reactions involving nitrile oxides.
Attachment of the 1H-1,2,3-Triazole Ring: This is achieved using azide-alkyne cycloaddition reactions, often referred to as “click chemistry”.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups in the heterocyclic rings can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of nitro groups can produce amino derivatives.
Scientific Research Applications
2-methoxy-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studying biological pathways and mechanisms due to its interaction with specific molecular targets.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties to understand its efficacy and safety profiles.
Industrial Applications: The compound can be used in the development of new materials and chemical processes due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide: shares structural similarities with other heterocyclic compounds, such as pyrimidine derivatives and other triazole-containing molecules.
Uniqueness
- The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable candidate for drug development and other scientific research applications.
Properties
IUPAC Name |
2-methoxy-N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c1-28-16-8-3-2-6-13(16)18(27)21-10-11-26-12-15(23-25-26)19-22-17(24-29-19)14-7-4-5-9-20-14/h2-9,12H,10-11H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDXTGWZETVUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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